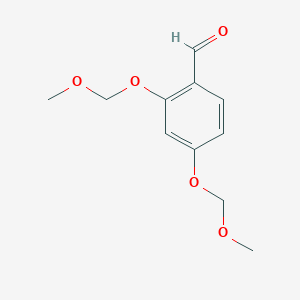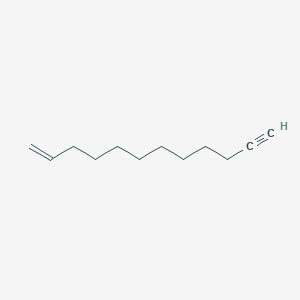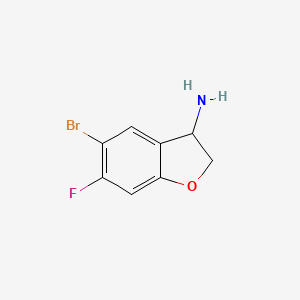
2,4-Bis(methoxymethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(methoxymethoxy)benzaldehyde: is an organic compound with the molecular formula C11H14O5 It is a derivative of benzaldehyde, where the hydrogen atoms at the 2 and 4 positions of the benzene ring are replaced by methoxymethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(methoxymethoxy)benzaldehyde typically involves the protection of hydroxyl groups in benzaldehyde derivatives. One common method is the reaction of 2,4-dihydroxybenzaldehyde with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 2,4-Bis(methoxymethoxy)benzoic acid.
Reduction: 2,4-Bis(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Bis(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 2,4-Bis(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydroxybenzaldehyde: Lacks the methoxymethoxy groups, making it less reactive in certain substitution reactions.
4-Methoxybenzaldehyde: Contains only one methoxy group, resulting in different chemical properties and reactivity.
2,4-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of methoxymethoxy groups, leading to variations in reactivity and applications.
Uniqueness
2,4-Bis(methoxymethoxy)benzaldehyde is unique due to the presence of two methoxymethoxy groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
13709-06-3 |
|---|---|
Formule moléculaire |
C11H14O5 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
2,4-bis(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C11H14O5/c1-13-7-15-10-4-3-9(6-12)11(5-10)16-8-14-2/h3-6H,7-8H2,1-2H3 |
Clé InChI |
CCNIWEUCZSTZIU-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC(=C(C=C1)C=O)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B12090438.png)





![5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12090479.png)


![4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B12090502.png)
